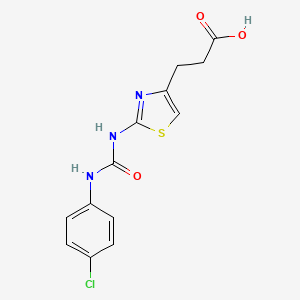

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid

Description

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is a heterocyclic compound featuring a thiazole core substituted with a ureido group linked to a 4-chlorophenyl moiety and a propanoic acid side chain. This structure combines key pharmacophoric elements: the thiazole ring (known for metabolic stability and hydrogen-bonding capacity), the 4-chlorophenyl group (enhancing lipophilicity and target binding), and the carboxylic acid (improving solubility and enabling ionic interactions).

Properties

IUPAC Name |

3-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-8-1-3-9(4-2-8)15-12(20)17-13-16-10(7-21-13)5-6-11(18)19/h1-4,7H,5-6H2,(H,18,19)(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDFRIKWZIMIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with 2-aminothiazole, followed by the addition of a propanoic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may be optimized to enhance yield and purity, and to minimize the formation of by-products. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of thiazole derivatives with varying biological activities.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is primarily investigated for its role as an intermediate in synthesizing novel pharmaceuticals. It has shown promise as a potential anti-inflammatory agent, targeting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that derivatives of this compound exhibit significant COX-II inhibition, making them comparable to established anti-inflammatory drugs like Celecoxib .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its efficacy in enhancing crop yields while minimizing environmental impact is noteworthy. Research has demonstrated that compounds with similar ureido-thiazole structures can improve the performance of agrochemicals by increasing their stability and effectiveness against pests .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and protein interactions. This is vital for understanding various biological processes, including metabolic pathways and disease mechanisms. The compound's ability to inhibit specific enzymes can provide insights into therapeutic targets for diseases such as cancer and cardiovascular disorders .

Material Science

Advanced Materials Development

The compound is also being explored for its potential applications in material science. Its structural properties allow for the creation of advanced materials, including polymers with enhanced thermal stability and mechanical properties. Such materials could have applications in various industries, including electronics and aerospace .

Diagnostic Applications

Biomarker Detection

In diagnostics, this compound is under investigation for use in assays aimed at detecting specific biomarkers associated with diseases. This application could facilitate early diagnosis and treatment strategies, particularly in oncology .

Case Study 1: Anti-inflammatory Activity

A study published in ACS Omega evaluated a series of compounds related to this compound for their anti-inflammatory properties. The results indicated that certain derivatives exhibited potent COX-II inhibition with minimal ulcerogenic effects compared to traditional NSAIDs. The most effective compound demonstrated an IC50 value significantly lower than that of Rofecoxib, highlighting its therapeutic potential .

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of thiazole derivatives showed that formulations containing this compound resulted in improved pest resistance and crop yield. Field trials indicated a marked increase in productivity when using these formulations compared to conventional pesticides, suggesting a viable pathway for sustainable agriculture .

Table 1: Comparison of Anti-inflammatory Potency

| Compound Name | IC50 (μM) | COX Selectivity | Ulcerogenic Effects |

|---|---|---|---|

| 3-(2-(3-(4-Chlorophenyl)ureido)... | 0.011 | High | Low |

| Rofecoxib | 0.420 | Moderate | High |

| Celecoxib | 0.032 | High | Moderate |

Table 2: Agricultural Performance Metrics

| Formulation | Crop Yield Increase (%) | Pest Resistance Improvement (%) |

|---|---|---|

| Control | - | - |

| Thiazole Derivative Formulation | 25 | 40 |

Mechanism of Action

The mechanism of action of 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. It may also modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid (CAS 100114-41-8)

- Molecular Formula : C₆H₈N₂O₂S (vs. C₁₃H₁₂ClN₃O₃S for the target compound).

- Key Substituents: Lacks the ureido and 4-chlorophenyl groups; features an amino group on the thiazole ring.

- Physicochemical Properties: Higher solubility in polar solvents due to the absence of the lipophilic chlorophenyl group. Lower molecular weight (172.2 g/mol vs.

- Biological Activity: The amino group may facilitate nucleophilic reactions or coordination with metal ions, making it suitable for chelating agents or intermediates in peptide synthesis . In contrast, the target compound’s ureido and chlorophenyl groups likely enhance selectivity for protein targets (e.g., kinases or GPCRs).

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22 in )

- Molecular Formula : C₂₅H₂₈N₆O₅ (triazine core vs. thiazole).

- Key Substituents: Triazine ring with morpholino groups and a benzoic acid instead of propanoic acid.

- Physicochemical Properties: Higher logP due to morpholino groups and larger aromatic system, reducing aqueous solubility. The benzoic acid group may confer stronger acidic properties (pKa ~4.2) compared to propanoic acid (pKa ~4.9).

- Biological Activity: The triazine-morpholino system is often associated with kinase inhibition (e.g., PI3K/mTOR pathways), whereas the thiazole-ureido scaffold in the target compound might target different enzymatic sites .

Comparative Physicochemical and Pharmacokinetic Data

Functional Implications of Structural Variations

- Ureido vs. The amino group in CAS 100114-41-8 offers reactivity for further derivatization .

- Chlorophenyl vs. Morpholino-Triazine: The 4-chlorophenyl group increases target compound’s selectivity for hydrophobic binding pockets, while morpholino-triazine systems (as in Compound 22) are optimized for π-π stacking and kinase domain interactions .

- Propanoic Acid vs. Benzoic Acid: The shorter alkyl chain in propanoic acid may reduce steric hindrance, favoring interactions with shallow enzyme active sites.

Biological Activity

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a thiazole ring, a urea linkage, and a propanoic acid moiety, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. According to patent literature, these compounds have been shown to effectively combat antibiotic-resistant bacterial strains . The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that derivatives of related compounds selectively inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancerous cells while sparing normal cells . The proposed mechanism includes modulation of heat shock proteins (HSP90 and TRAP1), which are crucial in cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of thiazole-based urea derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential alternatives in treating infections caused by multi-drug resistant bacteria .

- Cancer Cell Proliferation : Another investigation focused on the anticancer effects of related compounds, revealing that specific derivatives induced apoptosis in colon cancer cells through mechanisms involving HSP90 inhibition. This study provided insights into the structure-activity relationship that could guide future drug design .

- Immunomodulatory Effects : Research on the immunomodulatory properties showed that certain derivatives could modulate cytokine release in human peripheral blood mononuclear cells (PBMC), suggesting potential applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Thiazole ring formation : Reacting thiourea derivatives with α-halo carbonyl compounds under acidic/basic conditions.

- Ureido group introduction : Coupling 4-chlorophenyl isocyanate with an amine-functionalized thiazole intermediate.

- Propanoic acid backbone integration : Using condensation or alkylation reactions.

Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., ZnCl₂ for one-pot reactions). Green chemistry approaches, such as ultrasound irradiation or solvent-free conditions, improve atom economy and reduce waste .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the molecular structure and confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and ureido linkage.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry.

- Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N/S ratios .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design and optimization of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible pathways.

- Solvent/Catalyst Screening : Machine learning algorithms analyze solvent polarity and catalyst effects on reaction kinetics.

- Retrosynthetic Analysis : Tools like ICSynth (e.g., ICReDD’s platform) decompose the target molecule into accessible precursors, prioritizing atom-economical steps .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for cancer) and incubation time.

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) to isolate moiety-specific effects.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases in published datasets .

Q. How can the thiazole and urea moieties be selectively modified to enhance pharmacological profiles without compromising stability?

- Methodological Answer :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position via electrophilic substitution to modulate π-π stacking with target proteins.

- Ureido Group Engineering : Replace 4-chlorophenyl with heteroaromatic rings (e.g., pyridine) to improve solubility while retaining H-bonding capacity.

- Protecting Group Strategies : Use tert-butyl esters for the propanoic acid during functionalization to prevent undesired side reactions .

Q. What green chemistry approaches minimize environmental impact during large-scale synthesis?

- Methodological Answer :

- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces solvent waste.

- Catalyst Recycling : Recover ZnCl₂ or alum catalysts via filtration or distillation.

- Continuous Flow Systems : Enhance energy efficiency and scalability compared to batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.